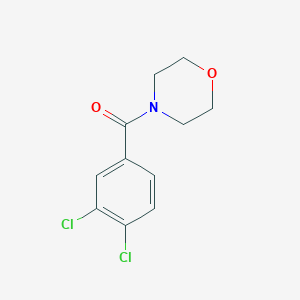
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone, also known as SR-16388, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholinylmethyl ketones and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of the cyclooxygenase (COX) enzyme and the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in the regulation of inflammation and cell proliferation, and their inhibition by (3,4-Dichlorophenyl)-morpholin-4-ylmethanone may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, it has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which contribute to the inflammatory response. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results. Additionally, the compound may exhibit off-target effects, which may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone. One area of research is the investigation of its potential use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its mechanism of action, which may provide insights into the development of new therapies for various diseases. Finally, the compound may have potential as a tool for investigating various biological processes, such as inflammation and cell proliferation.
Synthesemethoden
The synthesis of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone involves the reaction of 3,4-dichlorophenylacetonitrile with morpholine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final product using a reducing agent. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
33764-00-0 |
|---|---|
Produktname |
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone |
Molekularformel |
C11H11Cl2NO2 |
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI-Schlüssel |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
33764-00-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



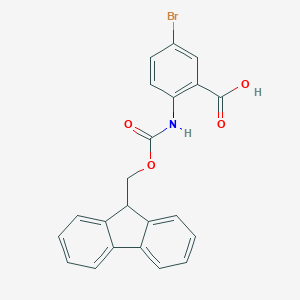
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
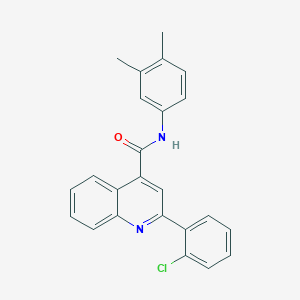
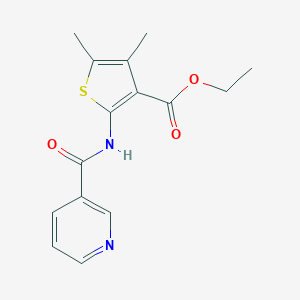
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
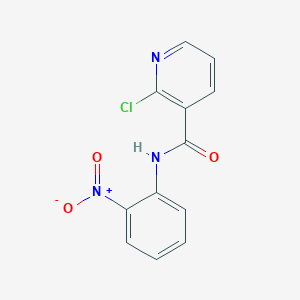
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
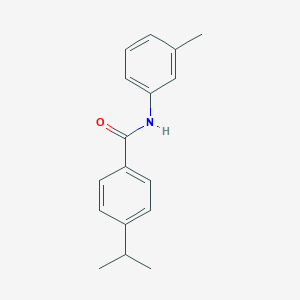
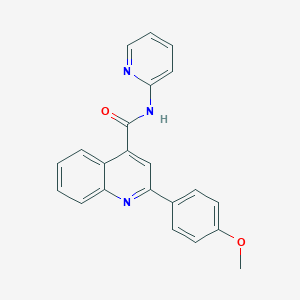
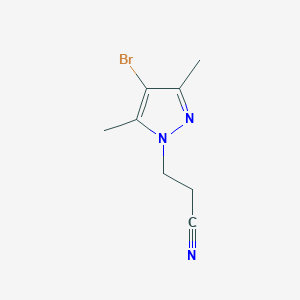
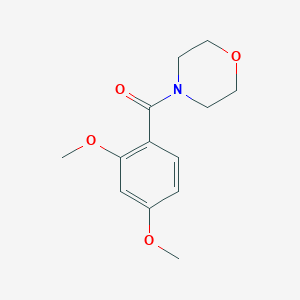
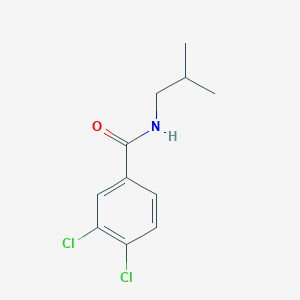
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)